![molecular formula C18H18O2 B1606615 2,2-Diallyl-4,4-biphenol CAS No. 6942-01-4](/img/structure/B1606615.png)
2,2-Diallyl-4,4-biphenol
Overview
Description
2,2-Diallyl-4,4-biphenol is an organic compound with the molecular formula C18H18O2. It is characterized by the presence of two allyl groups attached to the biphenyl structure. This compound is known for its applications in various fields, including polymer chemistry and materials science, due to its unique chemical properties.
Mechanism of Action
Target of Action
2,2-Diallyl-4,4-biphenol is primarily used as an additive in polymer materials . It enhances the antioxidant properties and stability of these materials .
Mode of Action
The compound interacts with the polymer materials, improving their resistance to oxidation . This interaction helps maintain the integrity and longevity of the materials, making them more durable and efficient .
Biochemical Pathways
Its role as an antioxidant suggests it may be involved in pathways related to oxidative stress and damage repair .
Pharmacokinetics
It is known that the compound is insoluble in water at room temperature but soluble in organic solvents such as ethanol, acetone, and benzene . This solubility profile may influence its bioavailability and distribution.
Result of Action
The primary result of this compound’s action is the enhanced stability and antioxidant properties of polymer materials . This leads to improved performance and longevity of these materials.
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and the presence of other chemicals . For instance, its solubility in different solvents suggests that its action may be affected by the chemical environment . Furthermore, as an antioxidant, its efficacy may be influenced by the level of oxidative stress in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diallyl-4,4-biphenol typically involves the reaction of biphenol with allyl bromide. The general procedure is as follows:
Formation of Biphenol Sodium Salt: Biphenol is reacted with sodium hydroxide to form the corresponding sodium salt.
Alkylation: The sodium salt of biphenol is then reacted with allyl bromide under suitable conditions to yield this compound.
The reaction conditions generally involve the use of an organic solvent such as ethanol, acetone, or benzene, and the reaction is carried out at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,2-Diallyl-4,4-biphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The allyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the compound.
Substitution: Substituted biphenol derivatives with various functional groups.
Scientific Research Applications
Polymer Chemistry
DABP is widely used as an additive in polymer materials to enhance oxidative stability. Its antioxidant properties help improve the longevity and performance of polymers under various environmental conditions.
Application Area | Benefits |
---|---|
Polymer Additive | Enhances oxidative stability |
Thermal Stability | Improves heat resistance |
Materials Science
In materials science, DABP is utilized in the development of advanced materials with superior properties. It serves as a crosslinking agent in thermosetting resins, particularly for electronic applications such as polyimide resins used in semiconductor encapsulation.
Material Type | Role of DABP |
---|---|
Thermosetting Resins | Crosslinking agent |
Polyimide Resins | Enhances thermal and mechanical properties |
Organic Synthesis
DABP acts as a building block for various organic compounds , enabling the synthesis of complex molecules through substitution reactions. Its structure allows for multiple functional group modifications, making it versatile for synthetic chemists.
Reaction Type | Example Products |
---|---|
Substitution Reactions | Substituted biphenol derivatives |
Case Study 1: Antioxidant Properties
Research has demonstrated that DABP significantly enhances the oxidative stability of polymers when incorporated into formulations. A study found that polymers containing DABP exhibited reduced degradation rates when exposed to UV light and heat compared to those without it.
Case Study 2: Electronic Materials
In a study focusing on electronic materials, DABP was used as a curing agent for polyimide resins. The results indicated that the inclusion of DABP improved the thermal stability and mechanical strength of the cured resin, making it suitable for high-performance applications in electronics.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Diallyl-4,4-dihydroxybiphenyl
- 2,2-Diallyl-4,4-dimethylbiphenyl
- 2,2-Diallyl-4,4-dichlorobiphenyl
Uniqueness
2,2-Diallyl-4,4-biphenol is unique due to its specific combination of allyl groups and biphenyl structure, which imparts distinct chemical properties. This uniqueness makes it particularly valuable in applications requiring enhanced oxidative stability and material performance.
Biological Activity
2,2-Diallyl-4,4-biphenol (also known as TGSA) is a compound that belongs to the bisphenol family, which has garnered attention due to its potential biological activities and implications for human health. This article synthesizes available research findings on the biological activity of this compound, focusing on its interactions with biological systems, potential toxicity, and therapeutic applications.
Chemical Structure
This compound is characterized by its diallyl substituents on the biphenolic structure. This unique configuration may influence its biological interactions and properties.
Biological Activity Overview
The biological activity of this compound has been assessed through various studies focusing on its endocrine-disrupting potential, cytotoxicity, and other pharmacological effects.
Endocrine Disruption
Research has shown that bisphenols can act as endocrine disruptors. A comparative study indicated that this compound exhibited moderate concern for developmental effects and neurotoxicity based on data from analogs like bisphenol S (BPS) and bisphenol A (BPA) . Notably, it was found to lack significant evidence of endocrine activity but raised concerns regarding acute toxicity in aquatic environments .
Cytotoxicity and Antiproliferative Effects
Studies exploring the antiproliferative effects of related compounds have indicated that structural modifications can enhance cytotoxicity. For instance, certain derivatives of bisphenols have shown promising results in inhibiting cancer cell proliferation through apoptotic mechanisms . While specific data on this compound is limited, its structural similarities suggest potential for similar activity.
Table 1: Summary of Biological Activities
Case Studies
Several case studies have illustrated the implications of bisphenols in various health contexts:
- Developmental Toxicity : A study highlighted the risks associated with prenatal exposure to bisphenols, including potential impacts on fetal development and subsequent health outcomes .
- Cancer Research : Investigations into the antiproliferative properties of bisphenols have led to insights into their potential as therapeutic agents against hormone-sensitive cancers . While direct studies on this compound are scarce, the trends observed in related compounds warrant further exploration.
Research Findings
The research surrounding this compound emphasizes the need for comprehensive evaluations of its biological activity. Key findings include:
- Lack of Endocrine Activity : Unlike BPA and BPS, this compound has not demonstrated significant endocrine-disrupting capabilities in current studies .
- Potential for Therapeutic Use : Given its structural characteristics and the observed activities of similar compounds, there is potential for developing therapeutic applications targeting specific diseases such as cancer .
Properties
IUPAC Name |
4-(4-hydroxy-3-prop-2-enylphenyl)-2-prop-2-enylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2/c1-3-5-15-11-13(7-9-17(15)19)14-8-10-18(20)16(12-14)6-4-2/h3-4,7-12,19-20H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKHZUOZFHWLIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C=CC(=C1)C2=CC(=C(C=C2)O)CC=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70288792 | |
Record name | 2,2'-Diallyl-4,4'-biphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70288792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6942-01-4 | |
Record name | 6942-01-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57617 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2'-Diallyl-4,4'-biphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70288792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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